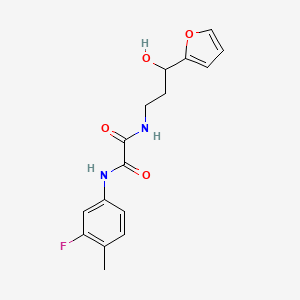

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Beschreibung

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1 substituent: A 3-fluoro-4-methylphenyl group, combining an electron-withdrawing fluorine atom and an electron-donating methyl group.

- N2 substituent: A 3-(furan-2-yl)-3-hydroxypropyl chain, featuring a heteroaromatic furan ring and a hydroxyl group for hydrogen bonding.

Eigenschaften

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-10-4-5-11(9-12(10)17)19-16(22)15(21)18-7-6-13(20)14-3-2-8-23-14/h2-5,8-9,13,20H,6-7H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUWLSCQPKUDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 3-fluoro-4-methylphenyl group: This step involves the use of a fluorinated aromatic compound, which is introduced through a nucleophilic substitution reaction.

Attachment of the 3-(furan-2-yl)-3-hydroxypropyl group: This is typically done through a multi-step process involving the protection and deprotection of functional groups to ensure the correct attachment of the furan ring and hydroxypropyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide backbone can be reduced to form amines.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Materials Science: Its unique structural features make it suitable for the development of novel materials with specific properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan ring can participate in π-π interactions. The hydroxypropyl group can form hydrogen bonds, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Comparative Insights

A. Electronic and Steric Effects

- Fluorine vs.

- Methyl vs. Trifluoromethyl : The 4-methyl group in the target compound donates electrons, while trifluoromethyl (e.g., in CAS 1351602-08-8) withdraws electrons, altering aromatic ring reactivity and binding interactions .

B. Hydrogen Bonding and Solubility

- The 3-hydroxypropyl chain in the target compound and CAS 1448131-04-1 provides hydrogen-bonding capacity, likely enhancing aqueous solubility compared to purely aromatic substituents (e.g., CAS 1421463-40-2) .

- Piperazine-containing analogs (e.g., CAS 1049568-06-0) may exhibit improved solubility due to the basic nitrogen atom, though this could reduce blood-brain barrier penetration compared to the target compound’s furan group .

Research Findings and Hypotheses

Physicochemical Properties

- Melting Point : The high melting point of CAS 1c (260–262°C) suggests strong intermolecular forces, possibly due to hydrogen bonding and aromatic stacking. The target compound’s melting point is likely lower due to its flexible hydroxypropyl chain .

- Lipophilicity : The 2,3-dimethylphenyl group in CAS 1448131-04-1 increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s fluoro-methylphenyl group (logP ~3.0 estimated), affecting membrane permeability .

Metabolic Stability

- Trifluoromethyl Groups : CAS 1351602-08-8’s trifluoromethyl group may resist oxidative metabolism, extending half-life compared to the target compound’s methyl group .

Biologische Aktivität

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by its oxalamide backbone and the presence of a fluorinated aromatic group. The molecular formula is with a molecular weight of approximately 320.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Synthesis

The compound's synthesis typically involves several key steps:

- Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the 3-fluoro-4-methylphenyl group : This step utilizes a fluorinated aromatic compound introduced through nucleophilic substitution.

- Attachment of the 3-(furan-2-yl)-3-hydroxypropyl group : A multi-step process involving protection and deprotection of functional groups ensures correct attachment.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.31 g/mol |

| Functional Groups | Oxalamide, Fluorinated aromatic, Hydroxypropyl, Furan ring |

The mechanism of action for this compound involves interactions with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the furan ring can participate in π-π interactions. The hydroxypropyl group may form hydrogen bonds, contributing to the overall biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with furan rings have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to DNA damage .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, this compound was tested against various human cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

Compounds containing hydroxyl groups are often recognized for their antioxidant properties. Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its therapeutic potential in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.